molecular formula C15H18N2O B8597182 4-(Isoquinolin-1-yl)-1-methylpiperidin-4-ol CAS No. 62370-77-8

4-(Isoquinolin-1-yl)-1-methylpiperidin-4-ol

Cat. No. B8597182
CAS RN: 62370-77-8
M. Wt: 242.32 g/mol
InChI Key: BRXZOGDDQSQRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isoquinolin-1-yl)-1-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isoquinolin-1-yl)-1-methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isoquinolin-1-yl)-1-methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62370-77-8

Product Name

4-(Isoquinolin-1-yl)-1-methylpiperidin-4-ol

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-isoquinolin-1-yl-1-methylpiperidin-4-ol

InChI

InChI=1S/C15H18N2O/c1-17-10-7-15(18,8-11-17)14-13-5-3-2-4-12(13)6-9-16-14/h2-6,9,18H,7-8,10-11H2,1H3

InChI Key

BRXZOGDDQSQRFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=NC=CC3=CC=CC=C32)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CN1CCC(OC(=O)c2ccccc2)(c2nccc3ccccc23)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

346 g. of 1-methyl-4-benzoyloxy-4-(1-isoquinolyl)-piperidine hydrochloride (m.p. 269°, from isopropanol), obtainable by adding 30 g. of NaH in portions to a solution of 260 g. of 1-cyano-2-benzoyl-1,2-dihydroiosquinoline and 120 g. of 1-methylpiperidin-4-one in 950 ml. of dimethylformamide, with stirring, and allowing the mixture to stand overnight, are heated under reflux with 1,400 ml. of 25% hydrochloric acid for 40 hours. The mixture is cooled and worked up in the customary manner to give 1-methyl-4-(1-isoquinolyl)-piperidin-4-ol, m.p. 265°-266°.
Name
1-methyl-4-benzoyloxy-4-(1-isoquinolyl)-piperidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.